molecular formula C18H23N3O2S B6564441 N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide CAS No. 921844-46-4

N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

Cat. No.: B6564441
CAS No.: 921844-46-4
M. Wt: 345.5 g/mol
InChI Key: DGIDXINKRZERKT-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 4 with a carbamoylmethyl group bearing a 2,4-dimethylphenyl moiety. The thiazole’s position 2 is functionalized with a pivalamide (2,2-dimethylpropanamide) group.

Properties

IUPAC Name

N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-11-6-7-14(12(2)8-11)20-15(22)9-13-10-24-17(19-13)21-16(23)18(3,4)5/h6-8,10H,9H2,1-5H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIDXINKRZERKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Variations

Thiazole-Based Amides
  • N-[4-[2-[(2,6-Difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide (): Similarities: Shares the pivalamide group at thiazole-2 and a carbamoylmethyl substituent at thiazole-3. Differences: The phenyl ring substituents are 2,6-difluoro (electron-withdrawing) vs. 2,4-dimethyl (electron-donating) in the target compound. Fluorine enhances metabolic stability and lipophilicity, while methyl groups may improve hydrophobic interactions in binding pockets .
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () :

    • Similarities : Thiazole-2 amide linkage and aromatic substitution (dichlorophenyl).
    • Differences : Acetamide vs. pivalamide; dichlorophenyl substituent introduces steric and electronic effects distinct from dimethylphenyl. The crystal structure reveals N–H⋯N hydrogen bonding, influencing solubility and stability .
Heterocyclic Variations
  • N-{[5-(2-Chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide () :
    • Similarities : Pivalamide group.
    • Differences : Thiophene replaces thiazole, altering electronic properties. The chloroacetyl group may confer electrophilic reactivity, absent in the target compound .

Physicochemical Properties

Property Target Compound Analog Analog
Solubility Moderate (polar pivalamide) Lower (fluorine increases lipophilicity) Low (dichlorophenyl)
Hydrogen Bonding N–H (amide) N–H (amide) N–H⋯N dimerization
Crystallinity Likely amorphous (bulky pivalamide) Potential crystalline packing Crystalline (R22(8) motif)

Toxicity and Metabolic Considerations

  • Pivalamide Derivatives: May release pivalic acid, a known carnitine-depleting agent. Structural analogs in and avoid this issue via alternative substituents .

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